molecular formula C8H10O3 B13751375 4-Methoxy-6-methylbenzene-1,3-diol CAS No. 78238-02-5

4-Methoxy-6-methylbenzene-1,3-diol

Cat. No.: B13751375
CAS No.: 78238-02-5
M. Wt: 154.16 g/mol
InChI Key: JUVBQNZOSSOEHM-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylbenzene-1,3-diol (CAS 78238-02-5) is a methylated benzenediol compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This chemical belongs to the class of dihydroxybenzenes (benzenediols), which are phenols characterized by two hydroxyl groups substituted onto a benzene ring . Researchers value this and related methoxy-methylbenzenediol compounds for their potential bioactivity. A closely related benzenoid, 2,4-Dimethoxy-6-methylbenzene-1,3-diol (DMD) isolated from Antrodia cinnamomea , has demonstrated significant anti-inflammatory properties in scientific studies . Investigations into DMD revealed its efficacy in mitigating psoriasiform inflammation by suppressing the phosphorylation of key signaling pathways like MAPK and NF-κB, and by inhibiting GDAP1L1/Drp1 translocation, which points to a novel mechanism involving the suppression of mitochondrial fission . Furthermore, the structural motif of methoxy-benzenediol is of interest in medicinal chemistry. Research on 4-methoxy-1,3-benzenediolyl-hydrazones has shown that derivatives can exhibit potent antiplatelet aggregation activity, outperforming reference drugs like Clopidogrel in vitro by selectively targeting pathways induced by arachidonic acid, and without significant cytotoxicity . This suggests potential for the core benzenediol structure in cardiovascular research. The compound should be stored in a cool, dry place, and standard safety precautions for laboratory chemicals should be followed. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78238-02-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-methoxy-6-methylbenzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,9-10H,1-2H3

InChI Key

JUVBQNZOSSOEHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)O)OC

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 4 Methoxy 6 Methylbenzene 1,3 Diol

Total Synthesis Approaches for 4-Methoxy-6-methylbenzene-1,3-diol

The construction of this compound can be achieved through various synthetic methodologies, ranging from classical multi-step organic synthesis to more modern, greener approaches.

The creation of the substituted benzene (B151609) ring of this compound typically involves a sequence of well-established organic reactions. A common strategy is to start with a simpler, commercially available aromatic compound and introduce the required functional groups in a stepwise manner. For instance, a plausible route could commence with 4-methylphenol, which is first acetylated. The resulting ester can then undergo a Fries rearrangement to yield an intermediate such as 5-methyl-2-hydroxyacetophenone. Further functionalization steps, including oxidation and methylation, would then lead to the final product.

Retrosynthetic analysis, a technique where the target molecule is conceptually broken down into simpler precursors, can help in designing efficient synthetic routes. youtube.com This approach often reveals multiple potential pathways, allowing for the selection of the most practical and efficient one based on available starting materials and reaction yields. youtube.comyoutube.com

A generalized multi-step synthesis could involve the following key transformations, although the specific order may vary:

Alkylation: Introduction of the methyl group onto the benzene ring.

Hydroxylation: Introduction of the hydroxyl groups.

Methoxylation: Introduction of the methoxy (B1213986) group.

The table below outlines a conceptual multi-step synthesis, highlighting the types of reactions that could be employed.

Step Reaction Type Description
1Friedel-Crafts AlkylationIntroduction of the methyl group onto a phenol (B47542) or anisole (B1667542) ring.
2NitrationIntroduction of a nitro group, which can later be converted to a hydroxyl group.
3ReductionConversion of the nitro group to an amino group.
4Diazotization followed by hydrolysisConversion of the amino group to a hydroxyl group.
5O-MethylationIntroduction of the methoxy group by reacting a hydroxyl group with a methylating agent.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound and its analogs, green chemistry principles can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising green approach is the use of biocatalysis. For example, the enzyme toluene (B28343) 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 has been shown to catalyze the oxidation of o-methoxyphenol to 4-methoxybenzene-1,3-diol (B119832) with high selectivity (87% yield). This enzymatic reaction operates under mild conditions (30°C, pH 7.0–7.5) and uses molecular oxygen as the oxidant, making it a significantly greener alternative to traditional chemical oxidation methods.

Other green chemistry strategies applicable to the synthesis of this compound include:

The use of safer solvents to replace hazardous ones.

The development of catalytic reactions that are more efficient and produce less waste.

Designing one-pot or tandem reactions to reduce the number of work-up and purification steps.

Derivatization and Analogue Synthesis

The chemical modification of this compound is crucial for exploring its structure-activity relationships and developing new compounds with potentially improved properties.

The two hydroxyl groups on the benzene ring are prime targets for derivatization. These groups can readily undergo various chemical transformations, allowing for the introduction of a wide array of functional groups. Common modifications include:

Acetylation: The hydroxyl groups can be acetylated using acetic anhydride. nih.gov This reaction is often used to protect the hydroxyl groups or to modify the compound's polarity.

Etherification: Reaction with alkyl halides in the presence of a base can convert the hydroxyl groups into ethers.

Esterification: Reaction with carboxylic acids or their derivatives can form esters.

The selective modification of one hydroxyl group over the other can be achieved by taking advantage of subtle differences in their reactivity or by using protecting group strategies.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com The existing methoxy and hydroxyl groups are activating and direct incoming electrophiles to the ortho and para positions. libretexts.org Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine atoms.

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. libretexts.orgmasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be complicated by the presence of the hydroxyl groups.

The directing effects of the substituents on the ring are crucial in determining the regioselectivity of these reactions. youtube.comyoutube.com

While this compound is an achiral molecule, the synthesis of chiral analogues can be important for biological applications. Chirality can be introduced by attaching a chiral side chain to the aromatic ring or by performing an asymmetric reaction on a prochiral derivative.

For example, a chiral side chain could be synthesized separately and then coupled to the aromatic core. Alternatively, a prochiral ketone derivative of the parent molecule could be subjected to asymmetric reduction using a chiral catalyst to produce a single enantiomer of a chiral alcohol. The development of stereoselective synthetic methods is a key area of modern organic chemistry. youtube.com

In-depth Analysis of this compound Reveals Limited Specific Research on Synthetic and Catalytic Methodologies

A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused on the synthetic strategies, chemical transformations, and particularly the catalytic methodologies and reaction mechanisms of the chemical compound this compound. While extensive research exists for structurally related compounds, information directly pertaining to this specific molecule is limited.

The investigation into the synthesis and chemical behavior of this compound did not yield sufficient data to detail specific catalytic methods or to elaborate on reaction mechanism studies as outlined. Searches for direct synthesis routes, including catalytic approaches, and subsequent chemical transformations did not provide the specific findings required for a detailed exposition on this particular compound.

It is important to distinguish this compound from other similar molecules for which research is more readily available. These related compounds include:

4-Methoxybenzene-1,3-diol: For this compound, synthesis has been described via the acetylation of 4-methylphenol followed by a Fries rearrangement, and also through the enzymatic oxidation of o-methoxyphenol using toluene 4-monooxygenase.

2,4-Dimethoxy-6-methylbenzene-1,3-diol: This compound has been isolated and its properties studied. frontiersin.orgnih.gov

4-Methylbenzene-1,3-diol: Information on this compound is also present in chemical literature. pharmaffiliates.combldpharm.com

However, the strict focus on this compound as per the user's request means that the more abundant data on these related molecules cannot be substituted. The absence of specific literature for this compound prevents a detailed discussion on its catalytic synthesis and reaction pathways.

Consequently, the creation of data tables detailing research findings and a comprehensive list of all chemical compounds involved in the synthesis and transformation of this compound is not feasible based on the currently available scientific information. Further primary research would be required to establish the specific chemical behaviors and synthetic routes for this compound.

In-Depth Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Data

The investigation sought to provide a thorough scientific article detailing the structural elucidation of this compound, with a specific focus on its ¹H NMR, ¹³C NMR, 2D NMR, MS fragmentation, IR absorption, and crystallographic and chiroptical properties. However, the search results consistently pointed to related but structurally distinct compounds, such as 4-methylanisole, 2,4-dimethoxy-6-methylbenzene-1,3-diol, and 4-methoxybenzene-1,3-diol. While these molecules share some structural motifs, their spectroscopic data are not transferable and would not accurately represent the target compound.

The lack of specific data prevents a detailed discussion and the creation of accurate data tables for the following outlined sections:

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methoxy 6 Methylbenzene 1,3 Diol

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Compounds:This section is not applicable as 4-Methoxy-6-methylbenzene-1,3-diol is an achiral molecule.

Without access to primary or secondary literature containing the specific experimental data for this compound, it is not possible to generate the requested scientifically accurate and detailed article. Further research in specialized chemical databases or unpublished academic archives would be required to obtain the necessary information.

Biological Activities and Mechanistic Studies of 4 Methoxy 6 Methylbenzene 1,3 Diol

Antioxidant Activity Investigations

Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases. The antioxidant capacity of a compound is often evaluated through its ability to neutralize free radicals and to modulate cellular antioxidant defense systems.

In vitro radical scavenging assays are fundamental in determining the direct antioxidant potential of a chemical compound. These tests, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, measure the ability of a substance to donate an electron or a hydrogen atom to neutralize unstable free radicals.

Beyond direct radical scavenging, a compound's antioxidant effect can be mediated through the modulation of intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular resistance to oxidants. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of protective genes.

Currently, there is a lack of specific research investigating the role of 4-Methoxy-6-methylbenzene-1,3-diol in the modulation of the Nrf2 pathway. Therefore, its ability to induce the expression of cytoprotective enzymes through this mechanism remains to be elucidated.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation can contribute to a variety of diseases. The anti-inflammatory potential of a compound is assessed by its ability to modulate key inflammatory mediators and signaling cascades.

Cytokines and chemokines are signaling proteins that play a pivotal role in orchestrating the inflammatory response. Pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) are often measured to assess the anti-inflammatory activity of a compound.

Detailed studies on the effect of this compound on the expression of inflammatory cytokines and chemokines are not available in the reviewed scientific literature.

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to the inflammatory process, leading to the production of inflammatory mediators. The inhibition of the phosphorylation of key proteins in these pathways is a common mechanism for anti-inflammatory drugs.

Scientific investigations into the inhibitory effects of this compound on the phosphorylation of components of the MAPK and NF-κB pathways have not been identified. A related compound, 2,4-dimethoxy-6-methylbenzene-1,3-diol, has been shown to suppress the phosphorylation of MAPKs and NF-κB, highlighting a potential area of investigation for this compound. nih.gov

The migration and proliferation of immune cells are key events in the inflammatory cascade. The ability of a compound to interfere with these processes can be a significant indicator of its anti-inflammatory potential.

There is currently no available research data on the impact of this compound on cellular migration and proliferation in inflammatory models. Studies on the related compound, 2,4-dimethoxy-6-methylbenzene-1,3-diol, have demonstrated that it can reduce neutrophil migration and keratinocyte overproliferation in the context of psoriatic inflammation. nih.gov

Antimicrobial Efficacy

Antibacterial Spectrum and Potency (in vitro)

No specific data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against various bacterial strains has been found in the current body of scientific literature.

Antifungal and Antiviral Potential (in vitro)

Similarly, there is a lack of available in vitro studies detailing the antifungal or antiviral capabilities of this compound. Consequently, metrics such as IC₅₀ values against fungal or viral targets have not been reported.

Mechanistic Insights into Microbial Inhibition

Due to the absence of direct antimicrobial studies on this compound, the mechanisms by which it might inhibit microbial growth, such as cell wall disruption or metabolic interference, have not been elucidated.

Enzyme Inhibition Studies

The inhibitory effects of this compound on various enzymes, including those relevant to neurodegenerative diseases, have not been a significant focus of published research.

Cholinesterase Inhibition (AChE, BuChE)

There is no specific data available regarding the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Therefore, IC₅₀ values for these enzymes are not available.

Other Enzyme Target Modulations

Investigations into the modulatory effects of this compound on other enzyme targets are not present in the accessible scientific literature.

No Scientific Data Available for this compound on Specified Biological Activities

Despite a comprehensive search of scientific literature and chemical databases, no studies detailing the biological activities of the chemical compound this compound, specifically concerning biofilm formation, quorum sensing modulation, or its effects on mitochondrial dynamics and related cellular processes, could be identified.

Extensive searches were conducted to locate research pertaining to the influence of this compound on the specified biological phenomena. These inquiries, aimed at uncovering data on its potential to modulate bacterial communication, inhibit biofilm development, or interact with mitochondrial functions such as GDAP1L1/Drp1 translocation, did not yield any relevant scientific publications.

The compound, identified with the CAS number 78238-02-5, appears to be a known chemical entity. However, its biological properties, particularly in the advanced areas of cellular and microbiological research outlined in the query, have not been documented in the accessible scientific domain.

Consequently, the requested article, which was to be structured around detailed research findings on these specific topics, cannot be generated due to the absence of foundational data. The scientific community has not, to date, published any research that would fulfill the requirements of the requested article outline for this particular compound.

Structure Activity Relationships Sar and Computational Chemistry of 4 Methoxy 6 Methylbenzene 1,3 Diol Analogues

Correlating Structural Features with Biological Potency

The biological activity of benzene-1,3-diol derivatives is significantly influenced by the nature and position of their functional groups. The presence of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups on the benzene (B151609) ring dictates the molecule's polarity, lipophilicity, and ability to interact with biological targets.

A notable analogue, 2,4-Dimethoxy-6-methylbenzene-1,3-diol (DMD) , has demonstrated significant anti-inflammatory properties. frontiersin.org Studies on DMD have shown that it can mitigate psoriasiform inflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org This inhibitory action on key inflammatory cascades highlights the importance of the dimethoxy and methyl substitutions on the benzene-1,3-diol core for this specific biological activity.

Furthermore, research on other methoxybenzene derivatives has established clear SAR trends. For instance, in a series of 4,5-dimethoxybenzene compounds with antiviral activity against rhinovirus, the 4,5-dimethoxy scaffold was found to be essential for their in vitro efficacy. nih.gov This suggests that the arrangement of methoxy groups is a critical determinant of biological function.

The table below summarizes the key structural features of 4-Methoxy-6-methylbenzene-1,3-diol and a closely related analogue, highlighting their known biological effects.

Compound NameStructureKey Structural FeaturesObserved Biological Potency
This compoundthis compound structureOne methoxy group, one methyl group, two hydroxyl groupsAntioxidant properties.
2,4-Dimethoxy-6-methylbenzene-1,3-diol2,4-Dimethoxy-6-methylbenzene-1,3-diol structureTwo methoxy groups, one methyl group, two hydroxyl groupsAnti-inflammatory effects via suppression of MAPK/NF-κB pathways. frontiersin.org

Rational Design of Enhanced Analogues

The principles of rational drug design leverage SAR data to guide the synthesis of new analogues with improved potency and selectivity. Based on the findings for related compounds, several strategies could be employed to enhance the therapeutic properties of this compound.

One approach involves the strategic modification of the substituents on the benzene ring. For example, altering the position or number of methoxy groups could fine-tune the compound's interaction with specific protein targets. The enhanced activity of the dimethoxy analogue suggests that increasing the electron-donating character of the ring may be beneficial. frontiersin.org

Another strategy is the introduction of different functional groups to explore new interactions with target proteins. For example, incorporating halogens or other electron-withdrawing groups could alter the electronic properties of the molecule and potentially lead to stronger binding affinities.

The development of new synthetic methodologies, such as those utilizing agents like Tetrakis(DimethylAmino)Ethylene (TDAE), can facilitate the creation of a diverse library of analogues for screening. nih.gov This allows for a more comprehensive exploration of the chemical space around the this compound scaffold.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding the molecular basis of a compound's biological activity. For this compound analogues, docking studies can elucidate how they interact with key amino acid residues within the active site of a target protein.

For instance, in the case of DMD's anti-inflammatory activity, molecular docking could be used to model its interaction with kinases in the MAPK pathway or with components of the NF-κB signaling complex. These studies would likely reveal the formation of hydrogen bonds between the hydroxyl groups of the diol and polar residues in the protein's binding pocket, as well as hydrophobic interactions involving the methyl and methoxy groups.

Studies on other small molecules have demonstrated the power of this approach. For example, docking studies of quinoxaline (B1680401) derivatives with the Epidermal Growth Factor Receptor (EGFR) revealed that the most potent compounds formed strong binding interactions, with binding energies correlating well with their experimentally determined inhibitory concentrations (IC50 values). nih.gov These interactions typically involve a combination of hydrogen bonds and hydrophobic contacts.

The following table illustrates the types of interactions that are commonly identified in molecular docking studies and their potential relevance for this compound analogues.

Interaction TypeDescriptionPotential Relevance for Analogues
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom.The hydroxyl groups of the diol are prime candidates for forming hydrogen bonds with protein residues.
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.The methyl group and the benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.The benzene ring can participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.net These methods can be used to calculate a variety of molecular properties that are relevant to biological activity.

For this compound, DFT calculations can determine the distribution of electron density, which is crucial for understanding how the molecule will interact with its biological target. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's ability to donate or accept electrons, which is related to its reactivity and stability. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Furthermore, these calculations can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). This map can help predict the sites of electrophilic and nucleophilic attack and guide the design of analogues with improved binding characteristics.

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. mdpi.com MD simulations can reveal how the binding of a ligand affects the protein's conformation and flexibility, providing a more realistic understanding of the binding event.

For an analogue of this compound, an MD simulation could be initiated from a docked pose to assess the stability of the predicted binding mode. The simulation would track the movements of both the ligand and the protein, allowing for the calculation of parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex. mdpi.com

These simulations can also identify key residues that are consistently involved in the interaction and reveal the role of water molecules in mediating the binding. This detailed information is invaluable for the rational design of new analogues with enhanced affinity and residence time at the target protein.

Biosynthetic and Metabolic Pathways Involving 4 Methoxy 6 Methylbenzene 1,3 Diol

Proposed Biosynthetic Routes in Natural Producers

The natural production of 4-Methoxy-6-methylbenzene-1,3-diol and its close chemical relatives is primarily associated with fungal species. Research into the medicinal mushroom Antrodia cinnamomea has provided significant clues regarding the biosynthetic origins of such benzenoid compounds. nih.govresearchgate.netnih.gov A closely related compound, 2,4-dimethoxy-6-methylbenzene-1,3-diol, has been identified in this fungus, suggesting a shared or similar biosynthetic pathway. nih.gov

Precursor Identification and Enzymatic Transformations

The biosynthesis of benzenoids in fungi like Antrodia cinnamomea is strongly suggested to originate from the polyketide pathway. nih.govnih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This reactive intermediate then undergoes a series of cyclization and aromatization reactions, orchestrated by a multi-domain enzyme known as a polyketide synthase (PKS).

Genetic studies have identified a specific non-reducing polyketide synthase (NR-PKS) gene, pks63787, in Antrodia cinnamomea that is responsible for the synthesis of various benzenoid derivatives. nih.govresearchgate.netnih.gov The disruption of this gene led to a marked deficiency in the production of these aromatic compounds, confirming its central role. nih.govnih.gov The initial polyketide chain assembled by the PKS is believed to be the primary precursor. Following its formation, this precursor undergoes a series of "tailoring" reactions, including hydroxylations and methylations, to yield the final structure of this compound. While the precise sequence of these tailoring steps is yet to be fully elucidated, it is a critical area of ongoing research.

Table 1: Key Enzymes and Precursors in the Proposed Biosynthesis of this compound

ComponentDescriptionSource Organism (inferred)
Precursors
Acetyl-CoAThe starter unit for the polyketide chain.Antrodia cinnamomea
Malonyl-CoAThe extender units for the polyketide chain.Antrodia cinnamomea
Enzymes
Polyketide Synthase (PKS)A multi-domain enzyme that catalyzes the assembly of the polyketide backbone. The specific gene pks63787 has been implicated in benzenoid synthesis. nih.govresearchgate.netnih.govAntrodia cinnamomea
HydroxylasesEnzymes, likely from the cytochrome P450 family, that introduce hydroxyl groups onto the aromatic ring.Likely present in Antrodia cinnamomea
O-Methyltransferases (OMTs)Enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group.Likely present in Antrodia cinnamomea

Role of Methyltransferases (e.g., Catechol O-methyltransferase)

Methyltransferases, particularly O-methyltransferases (OMTs), play a pivotal role in the final stages of the biosynthesis of this compound. These enzymes are responsible for the addition of the methoxy (B1213986) group to the benzene-1,3-diol core. The methyl donor for this reaction is S-adenosyl-L-methionine (SAM).

In fungi, OMTs are known to be involved in the biosynthesis of a wide array of secondary metabolites. mdpi.com The genome of Antrodia cinnamomea has been found to contain genes encoding for O-methyltransferases, further supporting their involvement in the biosynthesis of its benzenoid constituents. researchgate.net While the specific OMT responsible for the methylation of the 6-methylbenzene-1,3-diol precursor has not yet been definitively characterized, it is likely a member of the catechol O-methyltransferase (COMT) family, which are known to act on phenolic substrates. maxapress.com The regioselectivity of these enzymes is crucial in determining the final structure of the methylated product.

In Vitro and Cellular Metabolism Studies

The metabolism of xenobiotics, including phenolic compounds like this compound, generally proceeds through two main phases: Phase I biotransformations and Phase II conjugation reactions. washington.eduslideshare.net These processes primarily occur in the liver and are designed to increase the water solubility of the compound, facilitating its excretion from the body. washington.edu

Phase I Biotransformations

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For a compound like this compound, the most probable Phase I reactions are oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com

Key potential Phase I transformations include:

O-Demethylation: The removal of the methyl group from the methoxy substituent to form a catechol or hydroquinone (B1673460) derivative. This is a common metabolic pathway for methoxylated phenolic compounds. nih.govnih.gov

Hydroxylation: The addition of another hydroxyl group to the aromatic ring, further increasing its polarity.

The specific CYP isozymes involved in the metabolism of this compound have not been explicitly identified. However, studies on similar phenolic compounds suggest that isoforms such as CYP1A2, CYP2D6, and CYP2E1 could play a role. mdpi.com

Phase II Conjugation Reactions

Following Phase I biotransformation, the resulting metabolites, or the parent compound itself if it already possesses suitable functional groups, undergo Phase II conjugation reactions. washington.eduslideshare.net These reactions involve the attachment of endogenous polar molecules to the compound, significantly enhancing its water solubility and facilitating its elimination. wikipedia.org

The primary Phase II conjugation pathways for phenolic compounds are:

Glucuronidation: This is a major metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a hydroxyl group of the substrate. wikipedia.org The resulting glucuronide conjugate is highly water-soluble.

Sulfation: In this reaction, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. nih.gov This also produces a highly water-soluble sulfate (B86663) conjugate.

It is anticipated that this compound and its Phase I metabolites would be substrates for both UGTs and SULTs, leading to the formation of their respective glucuronide and sulfate conjugates. wikipedia.orgnih.gov Fungal species have also been shown to be capable of glucuronidation and sulfation of aromatic hydrocarbons. researchgate.net

Table 2: Potential Metabolic Transformations of this compound

Metabolic PhaseReaction TypeKey EnzymesPotential Metabolites
Phase I O-DemethylationCytochrome P450 (CYP)Methyl-benzenetriol
HydroxylationCytochrome P450 (CYP)Methoxy-methyl-benzenetriol
Phase II GlucuronidationUDP-glucuronosyltransferases (UGTs)This compound-O-glucuronide
SulfationSulfotransferases (SULTs)This compound-O-sulfate

Analytical Methodologies for Detection, Quantification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile phenolic compounds like 4-Methoxy-6-methylbenzene-1,3-diol. Its high resolution and sensitivity make it ideal for both quantification and purity assessment.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound from related substances is achieved based on differences in hydrophobicity. For instance, a method for the related compound 1-Methoxy-4-methylbenzene uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com This type of acidic modifier is often used to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better-retained analytes.

A typical HPLC setup for the analysis of this compound would involve:

Column: A C18 or other reverse-phase column.

Mobile Phase: A gradient or isocratic mixture of a polar organic solvent (like acetonitrile or methanol) and water, often with an acid additive (like formic acid or phosphoric acid) to control pH. sielc.com

Detector: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, as the benzene (B151609) ring in the compound is a strong chromophore. Detection would typically be set at a wavelength corresponding to the compound's UV maximum.

Quantification: Achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards to generate a calibration curve.

The following table outlines a hypothetical HPLC method suitable for this compound, based on methods for similar compounds. sielc.com

Table 1: Example HPLC Parameters for this compound Analysis

ParameterCondition
Column Newcrom R1 or equivalent C18, 5 µm
Mobile Phase Acetonitrile (MeCN) and Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detector UV-Vis at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a typical starting method; optimization would be required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. jmchemsci.com Due to the low volatility of phenolic compounds like this compound, derivatization is typically required to increase their volatility and thermal stability for GC analysis.

The hydroxyl groups of the phenol (B47542) are reactive sites for derivatization. A common approach is silylation, where the active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. This process creates a more volatile and less polar derivative suitable for GC. For example, a predicted GC-MS spectrum exists for the TMS derivative of the related compound 4-ethenyl-6-methoxybenzene-1,3-diol. hmdb.ca Another approach is acylation, using reagents like trifluoroacetyl anhydride. ojp.gov

The GC-MS analysis workflow involves:

Derivatization: The sample containing this compound is treated with a derivatizing agent (e.g., BSTFA for silylation).

Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. Non-polar columns are often used for these derivatives. nih.gov

Detection and Identification: As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to spectral libraries. nih.gov

GC-MS is particularly useful for identifying trace-level impurities and for metabolomic studies where complex mixtures of compounds are present. nih.gov

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers an alternative to HPLC for the analysis of phenolic compounds. mdpi.com CE techniques separate ions based on their electrophoretic mobility in an electric field, which is related to their charge-to-size ratio. nih.govsigmaaldrich.com This method is characterized by high separation efficiency, short analysis times, and minimal sample and reagent consumption. sciex.com

Capillary Zone Electrophoresis (CZE) is the simplest form of CE. sciex.com For a compound like this compound, the analysis would be performed in a buffer with a pH above the pKa of the phenolic hydroxyl groups. Under these basic conditions, the compound becomes anionic and can be separated from other components in the sample. nih.gov

Key aspects of CE analysis for phenolic compounds include:

Buffer: The choice of background electrolyte (BGE) is critical. Basic buffers, such as borate (B1201080) or ammonium (B1175870) hydroxide, are often used to ensure the phenolic compounds are ionized. nih.gov

Detection: UV-Vis detection is common, as in HPLC. mdpi.com Coupling CE with mass spectrometry (CE-MS) provides even greater sensitivity and specificity, allowing for the determination of analytes at very low concentrations. nih.gov

Technique Variants: Besides CZE, other CE techniques like Micellar Electrokinetic Chromatography (MEKC) can be used to separate neutral and charged species simultaneously. mdpi.com

Table 2: General Capillary Zone Electrophoresis (CZE) Parameters for Phenolic Compounds

ParameterCondition
Capillary Fused-silica, 50 µm i.d.
Background Electrolyte (BGE) 20 mM Sodium Borate buffer, pH 9.2
Applied Voltage 20-30 kV
Detection UV at 210 nm or 280 nm
Injection Hydrodynamic (pressure) injection

Parameters are general and would need optimization for this compound. nih.gov

Spectrophotometric Assays for Quantification

UV-Visible spectrophotometry is a simple and rapid method that can be used for the quantification of phenolic compounds. Because of the conjugated pi-system of the benzene ring, this compound absorbs UV light. A quantitative determination can be made by measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

While this method is fast, it is susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, it is most suitable for the analysis of relatively pure samples or for total phenolic content estimation.

For more specific quantification in complex mixtures, colorimetric assays can be employed. These assays involve a chemical reaction that produces a colored product, which is then measured spectrophotometrically. A well-known example for total phenolic content is the Folin-Ciocalteu method, though it is not specific to a single compound. nih.gov More specific assays can be developed, such as those using chromogenic reagents that form colored complexes with particular phenolic structures. For instance, a method for determining boron uses a related compound, 4,6-Di-tert-butyl-3-methoxycatechol, which forms a colored ion-associate that can be measured. nih.gov

Purity Profiling and Impurity Analysis

Ensuring the purity of this compound is critical for its intended applications. Purity profiling involves identifying and quantifying any impurities present in the substance. These impurities can arise from the synthetic route or from degradation.

Chromatographic methods are the primary tools for purity and impurity analysis:

HPLC: As described in section 8.1, HPLC with a DAD or MS detector is highly effective for separating the main compound from its impurities. The high resolution allows for the detection of closely related structural isomers and by-products. An example HPLC report for a similar compound, 4-Methylbenzene-1,3-diol, demonstrates its utility in assessing purity. bldpharm.com

GC-MS: Following derivatization, GC-MS is invaluable for identifying volatile or semi-volatile impurities. hmdb.ca Its ability to differentiate isomers based on their fragmentation patterns is a significant advantage. nih.gov Potential impurities could include starting materials from synthesis, such as o-methoxyphenol, or by-products like 3-methoxycatechol (B1210430) and methoxyhydroquinone.

A comprehensive purity profile often involves using orthogonal analytical techniques (e.g., both HPLC and GC-MS) to ensure that all potential impurities are detected and quantified.

Non Clinical Applications and Broader Scientific Context

Chemical Precursor in Organic Synthesis

While 4-Methoxy-6-methylbenzene-1,3-diol is not widely documented as a primary starting material in the synthesis of major natural products or pharmaceuticals, its structural motif as a methoxy-substituted resorcinol (B1680541) is found in various synthetic intermediates. Resorcinol and its derivatives are valuable precursors in organic chemistry due to the reactivity of the aromatic ring, which is activated by the hydroxyl groups, allowing for electrophilic substitution reactions. They are foundational in the synthesis of a wide range of compounds, including resins, dyes, and more complex molecules.

The 1,3-diol arrangement is a key structural element in polyketide natural products. Synthetic methodologies have been developed to create such motifs, often employing chiral precursors to achieve specific stereochemistry. Although direct application of this compound as a named precursor is not prominent in available literature, related diol structures are fundamental building blocks in synthetic chemistry.

Application as pH Indicators (e.g., dinitrophenylhydrazone derivatives)

A significant application of compounds derived from the core structure of this compound is in the field of analytical chemistry, specifically as pH indicators. A dinitrophenylhydrazone derivative, 4-(2-(2,4-dinitrophenylhydrazono)methyl)benzene-1,3-diol, has been synthesized and its properties as an acid-base indicator have been investigated. researchgate.net

This derivative is synthesized through a condensation reaction with 2,4-dinitrophenylhydrazine. researchgate.net The resulting compound exhibits distinct color changes in acidic, neutral, and alkaline solutions, making it a viable visual indicator for titrations. researchgate.net Its performance has been shown to be comparable to well-known indicators such as phenolphthalein (B1677637) and methyl orange. researchgate.net

The color change is attributed to the ionization of the molecule in alkaline medium, which results in a bathochromic shift (a shift to longer wavelength) in the UV-Vis spectrum, perceived as a change in color. researchgate.net In acidic and neutral solutions, the indicator is in its protonated form, while in an alkaline environment, it deprotonates to form a colored anion. libretexts.org

Table 1: Properties of 4-(2-(2,4-dinitrophenylhydrazono)methyl)benzene-1,3-diol as a pH Indicator

PropertyObservationReference
Color in Acidic Solution Yellowish researchgate.net
Color in Neutral Solution Yellowish researchgate.net
Color in Alkaline Solution Pink researchgate.net
pH Transition Range Behaves similarly to phenolphthalein, suggesting a transition in the alkaline range (approx. pH 8.2-10). researchgate.netsolubilityofthings.com

This interactive table summarizes the observed properties of the dinitrophenylhydrazone derivative as a pH indicator.

Role in Materials Science or Industrial Chemistry (e.g., coloring keratin (B1170402) fibers as related compound)

In the realm of materials science and industrial chemistry, derivatives of the this compound structure have potential applications, most notably in the formulation of dyes. While direct use of the diol is not specified, a closely related compound, 4-methoxy-6-methylbenzene-1,3-diamine , has been cited in patents for use as a colorant for keratin fibers, such as human hair. This indicates that the core benzene (B151609) structure with methoxy (B1213986) and methyl substituents is a viable scaffold for developing dye molecules.

Furthermore, the dinitrophenylhydrazone derivative discussed in the context of pH indicators is a type of Schiff base. Schiff bases, in general, have been explored for various industrial applications, including their use as pigments, dyes, and as photostabilizers for polymers like poly(vinyl chloride) (PVC). nih.gov They can help protect the polymer from degradation caused by ultraviolet radiation. This suggests a potential, though not yet specifically documented, role for derivatives of this compound in materials science.

Future Perspectives and Unexplored Research Avenues for 4 Methoxy 6 Methylbenzene 1,3 Diol

Advanced Synthetic Methodologies

The development of efficient and selective synthetic routes is paramount for enabling the comprehensive study of 4-Methoxy-6-methylbenzene-1,3-diol. While specific methods for this compound are not extensively documented, established strategies for the synthesis of substituted resorcinols can be adapted and optimized.

Future research could focus on modifying existing methods such as the multi-step synthesis involving the acylation of a corresponding phenol (B47542) followed by a Fries rearrangement. For instance, starting from a readily available precursor like 3-methoxy-5-methylphenol, a targeted hydroxylation could be explored. Another avenue involves the adaptation of methods used for other resorcinol (B1680541) derivatives, such as those employing a condensation reaction with subsequent functional group manipulation. google.com

Advanced enzymatic and chemoenzymatic approaches also present a promising frontier. The use of monooxygenases, for example, has been shown to effectively hydroxylate methoxyphenols to their corresponding benzene-1,3-diols with high regioselectivity. Exploring the substrate specificity of such enzymes for the synthesis of this compound could lead to more sustainable and efficient production methods.

Table 1: Potential Synthetic Strategies for this compound

StrategyDescriptionPotential Advantages
Modified Friedel-Crafts Acylation Adaptation of the Hoesch reaction or similar acylations on a methoxymethylphenol precursor, followed by Baeyer-Villiger oxidation and hydrolysis.Well-established reaction class with a broad substrate scope.
Grignard-based Synthesis Reaction of a suitably protected di-brominated methoxymethylbenzene with a methylating agent via Grignard reagent formation, followed by hydroxylation.High control over the introduction of the methyl group.
Enzymatic Hydroxylation Use of engineered cytochrome P450 monooxygenases or other hydroxylating enzymes on a 4-methoxy-6-methylbenzene precursor.High selectivity, mild reaction conditions, and environmentally friendly.
Cross-Coupling Reactions Palladium-catalyzed cross-coupling of a di-halo-methoxymethylbenzene with a methylating agent, followed by conversion of the halogens to hydroxyl groups.Versatility in introducing various substituents.

Discovery of Novel Biological Targets

The structural similarity of this compound to other bioactive phenolic compounds suggests a high potential for interesting pharmacological activities. A significant area of future research will be the identification and validation of its biological targets.

A closely related compound, 2,4-Dimethoxy-6-methylbenzene-1,3-diol, has been shown to possess anti-inflammatory and immunomodulatory properties, mitigating psoriasiform inflammation by suppressing the MAPK/NF-κB signaling pathway. frontiersin.org This suggests that this compound could also modulate inflammatory pathways. Initial screening efforts could therefore focus on key proteins within these cascades, such as various kinases and transcription factors.

Furthermore, in silico target fishing methods can be employed to predict potential binding partners. nih.gov These computational approaches utilize the compound's structure to screen against databases of known protein binding sites, generating a list of prioritized targets for experimental validation. nih.gov Techniques like molecular docking can further refine these predictions by modeling the interaction between this compound and potential protein targets at an atomic level. researchgate.net

Table 2: Potential Biological Targets for this compound Based on Analogous Compounds

Potential Target ClassSpecific ExamplesRationale for Investigation
Inflammatory Pathway Kinases Mitogen-activated protein kinases (MAPKs), IκB kinase (IKK)Analogy to the known activity of 2,4-Dimethoxy-6-methylbenzene-1,3-diol. frontiersin.org
Transcription Factors Nuclear factor-kappa B (NF-κB), Activator protein 1 (AP-1)Downstream effectors of inflammatory signaling pathways. frontiersin.org
Oxidative Stress-Related Enzymes Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX)Phenolic compounds are known to possess antioxidant properties.
Tyrosinase Mushroom and human tyrosinaseMany phenolic compounds are known inhibitors of tyrosinase, with applications in cosmetics and medicine. researchgate.net

Integration with Systems Biology Approaches

To gain a holistic understanding of the biological effects of this compound, its investigation should be integrated with systems biology approaches. This involves combining high-throughput experimental data with computational modeling to elucidate the compound's mechanism of action on a network level.

High-content screening (HCS) assays can be utilized to observe the phenotypic effects of the compound on cells, monitoring multiple parameters such as cell morphology, proliferation, and the expression of specific biomarkers. This data can then be used to generate a "biological fingerprint" of the compound's activity.

Transcriptomic and proteomic analyses of cells treated with this compound would provide a global view of the changes in gene and protein expression. By mapping these changes onto known biological pathways and networks, it is possible to identify the key cellular processes affected by the compound. This approach can reveal novel mechanisms of action that would be missed by more targeted investigations.

Environmental and Ecological Roles

The potential environmental fate and ecological role of this compound remain largely unexplored. Given that many phenolic compounds are natural products or metabolites, it is conceivable that this molecule could be found in certain ecosystems.

Research in this area should focus on several key aspects. Firstly, its biodegradability and potential for bioaccumulation need to be assessed. Studies on related halomethoxybenzenes have shown that they can be pervasive in the environment and undergo long-range atmospheric transport. nih.gov Investigating whether this compound shares these characteristics is crucial for understanding its environmental impact.

Secondly, its potential role as a signaling molecule or a defensive compound in plants or microorganisms warrants investigation. Many plant-derived phenolics play a role in allelopathy or defense against herbivores and pathogens. Exploring the presence of this compound in plant extracts or microbial cultures could uncover novel ecological functions.

Finally, its potential transformation products in the environment should be identified. Abiotic and biotic degradation processes could lead to the formation of other compounds with their own distinct biological and ecological effects.

Table 3: Unexplored Research Avenues in the Environmental and Ecological Context

Research AreaKey QuestionsPotential Research Methods
Environmental Fate Is it biodegradable? Does it bioaccumulate? What are its main degradation products?OECD standard biodegradability tests, high-performance liquid chromatography (HPLC) analysis of environmental samples, mass spectrometry for metabolite identification.
Natural Occurrence Is it produced by any plants, fungi, or bacteria?Screening of natural product extracts, metabolomic analysis of various organisms.
Ecological Function Does it exhibit allelopathic, antimicrobial, or insecticidal properties?Bioassays with representative plant, microbial, and insect species.

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-6-methylbenzene-1,3-diol, considering regioselectivity and yield?

Methodological Answer:
Synthesis of this compound requires careful regioselective protection of hydroxyl groups. A multi-step approach can be adapted from analogous methoxy-diol syntheses:

Protection of hydroxyl groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during methoxy group introduction .

Methylation : Employ iodomethane in the presence of a base (e.g., K₂CO₃) under reflux conditions to selectively methylate the desired position.

Deprotection : Hydrolysis using mild acidic (e.g., HCl/MeOH) or basic conditions (e.g., NH₃/MeOH) to regenerate hydroxyl groups .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yields typically range from 70–85%, depending on reaction optimization .

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons adjacent to hydroxyl groups appear downfield (δ 6.5–7.0 ppm), while methoxy protons resonate at δ ~3.8 ppm. Hydroxyl protons (if not exchanged) may appear as broad singlets .
    • ¹³C NMR : Methoxy carbons at δ ~55–60 ppm; aromatic carbons bonded to hydroxyls at δ 150–160 ppm .
  • IR Spectroscopy : O–H stretches (3200–3600 cm⁻¹), C–O (methoxy) at ~1250 cm⁻¹, and aromatic C=C at ~1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₈H₁₀O₃ (154 g/mol), with fragmentation patterns indicating loss of –OCH₃ (31 Da) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution?

Methodological Answer:

  • Electronic Effects : The methoxy group is electron-donating (+M effect), directing electrophiles to the para and ortho positions relative to itself. Hydroxyl groups (–OH) are stronger activators, competing for electrophile orientation .
  • Steric Effects : The methyl group introduces steric hindrance, reducing reactivity at adjacent positions. Computational modeling (e.g., DFT) can predict preferential substitution sites .
  • Experimental Validation : Nitration or bromination reactions followed by regioselective analysis (HPLC or NMR) confirm dominant product structures .

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

  • Protecting Groups : Temporarily block hydroxyls with acetyl or benzyl groups to prevent oxidation or undesired coupling .
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity. For example, Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres minimizes side products .
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress polymerization or over-substitution .

Basic: What are the solubility properties of this compound, and how do they influence purification?

Methodological Answer:

Solvent Solubility Purification Relevance
WaterLowLimited utility for extraction
EthanolModerateRecrystallization solvent
DichloromethaneHighExtraction of non-polar impurities
Ethyl AcetateModerateColumn chromatography mobile phase
Hydrogen bonding from hydroxyl groups increases polarity, favoring polar aprotic solvents (e.g., DMSO) for reactions. Purification via gradient elution (hexane to ethyl acetate) optimizes separation .

Advanced: How do indoor surface interactions affect experimental reproducibility?

Methodological Answer:

  • Adsorption Dynamics : Hydroxyl and methoxy groups enable hydrogen bonding with silica or glass surfaces, leading to compound loss during handling. Quantify adsorption using microgravimetric analysis or surface plasmon resonance (SPR) .
  • Mitigation : Pre-treat glassware with silanizing agents (e.g., hexamethyldisilazane) to reduce surface reactivity. Conduct control experiments to assess recovery rates .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • Detection Limits : Hydroxyl-containing byproducts (e.g., dihydroxy isomers) may co-elute in HPLC. Use ultra-performance liquid chromatography (UPLC) with a C18 column and MS detection for enhanced resolution .
  • Internal Standards : Spiked deuterated analogs (e.g., d₃-methoxy derivatives) improve quantification accuracy .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict crystal structure?

Methodological Answer:

  • Software Tools : Mercury (Cambridge Crystallographic Data Centre) or Dassault BIOVIA simulate packing patterns using molecular mechanics .
  • Validation : Compare predicted powder X-ray diffraction (PXRD) patterns with experimental data. Discrepancies indicate polymorphism or hydration effects .

Advanced: What biological activity mechanisms are hypothesized for derivatives?

Methodological Answer:

  • Antimicrobial Activity : Methoxy and hydroxyl groups may disrupt bacterial membrane integrity. Test via minimum inhibitory concentration (MIC) assays against E. coli and S. aureus .
  • Anticancer Potential : Methyl groups enhance lipophilicity, improving cell membrane penetration. Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.